molecular formula C7H4BrClF2 B1288289 1-Bromo-4-(chloromethyl)-2,5-difluorobenzene CAS No. 1341660-62-5

1-Bromo-4-(chloromethyl)-2,5-difluorobenzene

Cat. No.: B1288289
CAS No.: 1341660-62-5
M. Wt: 241.46 g/mol
InChI Key: CFKOAKUGTZXSTR-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethyl)-2,5-difluorobenzene is a useful research compound. Its molecular formula is C7H4BrClF2 and its molecular weight is 241.46 g/mol. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy Analysis

Research in vibrational spectroscopy has involved compounds similar to 1-Bromo-4-(chloromethyl)-2,5-difluorobenzene, like 1-bromo-2,4-difluorobenzene. Studies focus on analyzing in-plane and out-of-plane vibrations, aiding in the unambiguous vibrational assignments of molecule fundamentals (Reddy & Rao, 1994).

Electrochemical Fluorination in Aromatic Compounds

Electrochemical fluorination studies involve processes that could be relevant to derivatives of this compound. The research examines side reactions during the fluorination of halobenzenes, which can provide insights into reaction mechanisms and product diversity (Horio et al., 1996).

Halogenation Techniques

Investigations into halogenation techniques, such as those used with polyalkylbenzenes, have implications for modifying compounds like this compound. These studies provide insights into selectivities in substrates, halogen sources, and catalysts (Bovonsombat & Mcnelis, 1993).

Organometallic Synthesis

Research in organometallic synthesis demonstrates the transformation of similar compounds into various derivatives. This can inform the potential pathways for modifying this compound (Schlosser & Heiss, 2003).

Photodissociation Studies

Photodissociation studies on bromofluorobenzenes, closely related to this compound, provide insights into the molecular behavior under light exposure. This can be crucial for understanding the stability and reactivity of such compounds (Borg, 2007).

Economical Synthesis Methods

Research focusing on economical synthesis methods, such as those used for 1-bromo-2,4-difluorobenzene, can be relevant for producing derivatives like this compound efficiently (He-ping, 2005).

Fluorocyclohexadiene Synthesis

The synthesis of fluorocyclohexadienes from p-difluorobenzenes, which includes compounds structurally similar to this compound, highlights methods for creating complex fluorinated ring systems (Momota et al., 1995).

Properties

IUPAC Name

1-bromo-4-(chloromethyl)-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKOAKUGTZXSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.